N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Description
N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group and a trimethylphenoxy group attached to an acetamide backbone
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMRPDIVFANWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with an amine, such as 4-fluoroaniline, under acidic conditions.
Attachment of the Trimethylphenoxy Group: The trimethylphenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting 2,4,6-trimethylphenol with a suitable leaving group, such as a halide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorophenyl and trimethylphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides or other leaving groups, along with bases like sodium hydroxide or potassium carbonate, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
N-(4-bromophenyl)-2-(2,4,6-trimethylphenoxy)acetamide: The presence of a bromine atom can lead to different chemical and physical properties.
N-(4-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide: The methyl group may influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
